Cas no 80074-91-5 (BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER)

BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER 化学的及び物理的性質
名前と識別子
-
- BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER
- 5-Amino-2-ethoxybenzoic acid ethyl ester
- A1-11613
- 80074-91-5
- AKOS000297632
- SCHEMBL6588826
- 5-amino-2-ethoxy-benzoic acid ethyl ester
- ethyl 5-amino-2-ethoxybenzoate
- DTXSID601255296
-
- MDL: MFCD11695264
- インチ: InChI=1S/C11H15NO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
- InChIKey: QUFMLNWLRBOKRE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 209.10519334Da
- どういたいしつりょう: 209.10519334Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 185827-5g |
5-Amino-2-ethoxybenzoic acid ethyl ester, 95% |
80074-91-5 | 95% | 5g |
$1733.00 | 2023-09-10 |
BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER 関連文献
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTERに関する追加情報
BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER and Its Significance in Modern Chemical Research
BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER (CAS No. 80074-91-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This ester derivative of benzoic acid, characterized by its unique structural features, exhibits a range of properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER consists of a benzoic acid core substituted with an amino group at the 5-position and an ethoxy group at the 2-position, further modified by an ethyl ester at the carboxyl terminus. This configuration imparts distinct chemical reactivity and functional versatility, making it a compound of interest for researchers exploring novel synthetic pathways and pharmacological targets.
In recent years, the study of aromatic esters has seen considerable advancements, particularly in their role as precursors for more complex molecules. The presence of both amino and ethoxy functional groups in BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER allows for diverse chemical modifications, including nucleophilic substitutions, reductions, and oxidations. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in medicinal chemistry due to their biological activity.
One of the most compelling aspects of BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER is its potential application in the development of pharmaceutical agents. The benzoic acid moiety is well-known for its antimicrobial and anti-inflammatory properties, while the amino group can serve as a site for further derivatization to enhance binding affinity to biological targets. Current research is exploring its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
The ethyl ester group in BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER not only contributes to its solubility but also provides a handle for enzymatic or chemical hydrolysis, enabling the production of more active or stable analogs. This feature is particularly relevant in drug development, where metabolic stability is a critical factor determining a drug's efficacy and safety profile.
Recent studies have highlighted the compound's role in green chemistry initiatives. The synthesis of BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER has been optimized using catalytic methods that minimize waste and energy consumption. Such sustainable approaches align with global efforts to reduce the environmental impact of chemical manufacturing processes.
The compound's versatility also extends to material science applications. Researchers are investigating its use as a precursor for functional polymers and coatings that exhibit enhanced durability and biodegradability. These materials could find applications in packaging, textiles, and medical devices, contributing to more sustainable industrial practices.
In conclusion, BENZOIC ACID, 5-AMINO-2-ETHOXY-, ETHYL ESTER (CAS No. 80074-91-5) represents a fascinating intersection of synthetic chemistry and biological research. Its unique structural features offer numerous opportunities for innovation across multiple domains. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in advancing both therapeutic solutions and sustainable materials.
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